molecular formula C24H27ClN4O3S2 B2409839 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1219206-82-2

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2409839
CAS No.: 1219206-82-2
M. Wt: 519.08
InChI Key: LCJBOICIRGPHJL-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic and Antimicrobial Activities

A series of benzothiazole derivatives, including the compound , were synthesized and evaluated for their cytotoxic and antimicrobial activities. N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

Potential as Anticancer Agents

Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, closely related to the queried compound, showed that these compounds have potential as anticancer agents. This finding comes from the screening of synthesized compounds for anticancer activity, suggesting their potential in new anticancer agent search (Horishny et al., 2020).

Antibacterial Properties

Research on 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide analogs revealed that compounds within this series showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of similar benzothiazole derivatives, including the compound , in antibacterial applications (Palkar et al., 2017).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-2-31-17-8-9-19-21(16-17)33-24(26-19)28(11-5-10-27-12-14-30-15-13-27)23(29)22-25-18-6-3-4-7-20(18)32-22;/h3-4,6-9,16H,2,5,10-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJBOICIRGPHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.